molecular formula C18H27NO3 B1584224 Aurantiol CAS No. 89-43-0

Aurantiol

Cat. No.: B1584224
CAS No.: 89-43-0
M. Wt: 305.4 g/mol
InChI Key: BFBPISPWJZMWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurantiol is synthesized through a condensation reaction between hydroxycitronellal and methyl anthranilate. The reaction is typically carried out at a temperature of approximately 90°C with varying synthesis times ranging from 15 minutes to 4 hours . The process involves heating the reactants with an acid catalyst, followed by recrystallization to purify the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The simple condensation technique is preferred, which involves heating the reactants at 90°C for an optimal synthesis time of 30 minutes to 1 hour. This method yields this compound with a high purity of 77.57% .

Chemical Reactions Analysis

Scientific Research Applications

Aurantiol has several applications across various fields:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to combine the floral notes of hydroxycitronellal and the sweet, fruity notes of methyl anthranilate into a stable Schiff base. This combination results in a compound with enhanced stability and longevity, making it highly valuable in the fragrance industry .

Biological Activity

Aurantiol, chemically known as methyl-N-3,7-dimethyl-7-hydroxyoctyliden anthranilate, is a compound that has garnered attention for its diverse biological activities and applications, particularly in the fragrance industry. This article explores the synthesis, characterization, and biological activities of this compound, supported by research findings and data tables.

This compound has the molecular formula C18H27NO3C_{18}H_{27}NO_3 and a molecular weight of approximately 305.43 g/mol. It is synthesized primarily through a simple condensation reaction between methyl anthranylate and hydroxy citronellal. Optimal synthesis conditions have been identified as a temperature of around 110 °C for 30 minutes, yielding significant quantities of this compound with desirable characteristics such as floral and sweet aromas reminiscent of orange blossoms .

Synthesis Yield Data

The following table summarizes the yield of this compound based on varying synthesis times:

Synthesis Time (minutes) Yield (%)
1573.53
3077.57
6077.04
12065.95
18070.03
24066.12

This data indicates that the highest yield is achieved between 30 to 60 minutes, after which the yield tends to decrease due to potential hydrolysis reactions .

Biological Activities

This compound exhibits a range of biological activities attributed to its structural properties as a Schiff base. These activities include:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. The compound has been tested against various Gram-positive and Gram-negative bacteria using methods such as agar disc diffusion .
  • Anticancer Properties : Research indicates that Schiff bases, including this compound derivatives, may exhibit anticancer activity by inhibiting tumor growth and proliferation .
  • Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory effects, contributing to pain relief and reduction of inflammation in various biological contexts .
  • Antiviral Activity : Some studies suggest that this compound may have antiviral properties, potentially inhibiting viral replication in specific models .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound exhibited notable inhibition zones, indicating its effectiveness as an antimicrobial agent.
  • Anticancer Potential : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBPISPWJZMWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044579, DTXSID60859152
Record name Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

89-43-0, 663958-46-1
Record name Aurantiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurantium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurantiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0663958461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurantiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AURANTIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/495739WRQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurantiol
Reactant of Route 2
Aurantiol
Reactant of Route 3
Aurantiol
Reactant of Route 4
Aurantiol
Reactant of Route 5
Aurantiol
Reactant of Route 6
Aurantiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.